

Rediocide C: A Comprehensive Guide for Researchers

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Introduction

Rediocide C is a daphnane diterpenoid natural product isolated from the roots of Trigonostemon reidioides. It has garnered interest in the scientific community for its notable biological activities, including acaricidal and antimycobacterial properties. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing **Rediocide C** in their studies.

Supplier and Purchasing Information

Rediocide C (CAS: 677277-98-4) is available from several chemical suppliers. Researchers should inquire with the vendors for the most current pricing and availability.



Supplier	Product Number	Purity	Available Quantities	Notes
Biosynth	CCB27798	Not specified	Inquire	-
ChemFaces	CFN95343	≥98%	5mg, 10mg, 20mg, custom	Can be provided in a specified solvent upon request.
BOC Sciences	NP1609	Not specified	Inquire	-

Biological Activity

Rediocide C has demonstrated potent acaricidal activity against the common house dust mite, Dermatophagoides pteronyssinus, with a reported LC50 value of 5.59 μ g/cm². Additionally, it exhibits antimycobacterial activity against Mycobacterium tuberculosis, with a Minimum Inhibitory Concentration (MIC) of 3.84 μ M.[1]

While the precise signaling pathways modulated by **Rediocide C** are still under investigation, its structural similarity to other daphnane diterpenoids suggests potential mechanisms of action. Many daphnane diterpenoids are known to activate Protein Kinase C (PKC), a family of enzymes involved in various cellular signaling cascades.

A related compound, Rediocide A, has been shown to overcome tumor immuno-resistance to natural killer (NK) cells by downregulating the expression of CD155.[2][3] This leads to the blockade of the TIGIT/CD155 inhibitory pathway, thereby enhancing NK cell-mediated cytotoxicity.[2] It is plausible that **Rediocide C** may exert some of its biological effects through similar immunomodulatory pathways.

Application Notes and Protocols Acaricidal Activity Assay

This protocol is a generalized procedure based on methods for testing the acaricidal activity of natural products against Dermatophagoides pteronyssinus.



Objective: To determine the lethal concentration (LC50) of **Rediocide C** against adult dust mites.

Materials:

- Rediocide C
- Acetone (or another suitable solvent)
- Filter paper discs (e.g., Whatman No. 1)
- · Petri dishes
- Adult dust mites (Dermatophagoides pteronyssinus)
- Mite culture medium
- Incubator (25°C, 75% relative humidity)
- Stereomicroscope

Experimental Protocol:

- Preparation of Test Solutions: Prepare a stock solution of **Rediocide C** in acetone. Create a series of dilutions to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 20 μg/cm²). A solvent-only control (acetone) should also be prepared.
- Treatment of Filter Paper: Apply 1 mL of each test solution evenly to a filter paper disc placed in a Petri dish. Allow the solvent to evaporate completely in a fume hood.
- Mite Exposure: Carefully transfer 20-30 adult dust mites onto the treated filter paper in each Petri dish.
- Incubation: Seal the Petri dishes with parafilm to maintain humidity and incubate at 25°C and 75% relative humidity for 24 hours.
- Mortality Assessment: After the incubation period, count the number of dead and live mites under a stereomicroscope. Mites that are immobile when gently prodded with a fine brush



are considered dead.

• Data Analysis: Calculate the percentage of mortality for each concentration. Determine the LC50 value using probit analysis or other appropriate statistical software.

Antimycobacterial Susceptibility Testing

This protocol describes a general method for determining the Minimum Inhibitory Concentration (MIC) of a compound against Mycobacterium tuberculosis using a microplate-based assay.

Objective: To determine the MIC of **Rediocide C** against Mycobacterium tuberculosis.

Materials:

- Rediocide C
- Dimethyl sulfoxide (DMSO)
- Mycobacterium tuberculosis H37Rv strain
- Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
- 96-well microplates
- Resazurin sodium salt solution
- Incubator (37°C)
- Biosafety cabinet (BSL-3)

Experimental Protocol:

- Preparation of Rediocide C Solutions: Prepare a stock solution of Rediocide C in DMSO. A
 two-fold serial dilution of the compound is then prepared in Middlebrook 7H9 broth in a 96well microplate to achieve a final concentration range (e.g., 0.1 to 100 μM). Include a positive
 control (e.g., rifampicin), a negative control (no drug), and a solvent control (DMSO).
- Inoculum Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 1.0, and then dilute it 1:20



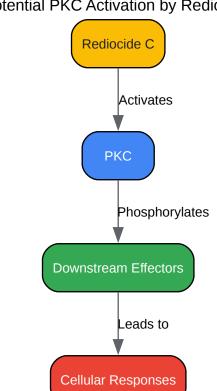
in fresh broth.

- Inoculation: Add 100 μ L of the diluted bacterial suspension to each well of the microplate containing the **Rediocide C** dilutions.
- Incubation: Seal the plates and incubate at 37°C for 7 days.
- Addition of Resazurin: After incubation, add 30 μL of resazurin solution to each well and incubate for another 24-48 hours.
- MIC Determination: The MIC is defined as the lowest concentration of Rediocide C that
 prevents a color change of resazurin from blue to pink, indicating inhibition of bacterial
 growth.

Signaling Pathway Diagrams

The following diagrams illustrate potential signaling pathways that may be influenced by **Rediocide C**, based on the activities of related daphnane diterpenoids.





Potential PKC Activation by Rediocide C

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Caption: Potential activation of Protein Kinase C (PKC) by **Rediocide C**.

Caption: Hypothesized inhibition of the TIGIT/CD155 immune checkpoint pathway.

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References

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